N,N-dimethyl-3-{2-[1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine
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Overview
Description
Synthesis Analysis The synthesis of complex organic compounds like N,N-dimethyl-3-{2-[1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine typically involves multiple steps, including the use of a three-step synthesis from derived diamines or by reductive alkylation of diphenylpyrazolepropionitriles. These methods underscore the intricate nature of chemical synthesis involving nitrogen-rich heterocycles (Ciber et al., 2023).
Molecular Structure Analysis The molecular structure of N,N-dimethyl-3-{2-[1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine and related compounds can be characterized using various spectroscopic techniques, including NMR, IR spectroscopy, and high-resolution mass spectrometry. These analyses help in confirming the structure, especially the configuration of the chiral centers and the arrangement of different functional groups within the molecule (Ciber et al., 2023).
Chemical Reactions and Properties The chemical behavior of N,N-dimethyl-3-{2-[1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine involves its interactions and reactions with other chemical entities. This can include reactions such as Michael addition, reductive alkylation, and catalytic hydrogenation, which are common in the synthesis of nitrogen-containing compounds. The chemical reactions typically reflect the compound's reactivity towards nucleophilic and electrophilic agents, influencing its chemical properties and applications in synthetic chemistry (Bailey et al., 1985).
Physical Properties Analysis The physical properties of N,N-dimethyl-3-{2-[1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different environments. These properties are critical for determining the compound's applications, handling, and storage conditions.
Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are fundamental for predicting the compound’s behavior in various chemical reactions. The presence of functional groups such as the dimethylamino, pyrrolidinyl, and imidazolyl groups contribute to its unique chemical properties, which are crucial for its application in synthesis and medicinal chemistry.
properties
IUPAC Name |
N,N-dimethyl-3-[2-(1-pyrrolidin-1-ylsulfonylpiperidin-3-yl)imidazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O2S/c1-19(2)9-6-10-20-14-8-18-17(20)16-7-5-13-22(15-16)25(23,24)21-11-3-4-12-21/h8,14,16H,3-7,9-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAFEKBWCRBDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=CN=C1C2CCCN(C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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